nonadecanoyl-coenzyme A

描述

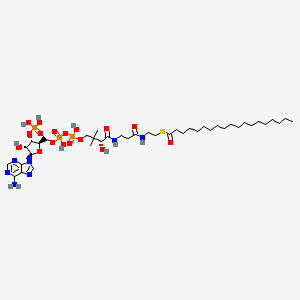

Nonadecanoyl-CoA is a long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pentadecanoic acid. It is a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It is functionally related to a nonadecanoic acid. It is a conjugate acid of a nonadecanoyl-CoA(4-).

作用机制

Target of Action

Nonadecanoyl-CoA, also known as Coenzyme A, S-nonadecanoate or Nonadecanoyl coenzyme A, primarily targets the enzyme stearoyl-CoA desaturase . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids.

Mode of Action

Nonadecanoyl-CoA interacts with its target, stearoyl-CoA desaturase, by inhibiting its activity . This interaction results in a decrease in the synthesis of unsaturated fatty acids, which are essential components of cell membranes and also serve as precursors for a variety of bioactive molecules.

生化分析

Biochemical Properties

Nonadecanoyl-Coenzyme A plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, particularly with stearoyl-CoA . The nature of these interactions involves the inhibition of the activity of stearoyl-CoA .

Cellular Effects

It is known that acyl-CoA content correlates with insulin resistance, suggesting that it can mediate lipotoxicity in non-adipose tissues .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with stearoyl-CoA . This interaction results in the inhibition of the activity of stearoyl-CoA .

Temporal Effects in Laboratory Settings

It is known that after its formation in the cytosol, this compound is transported into the mitochondria, the locus of beta oxidation .

Metabolic Pathways

This compound is involved in the metabolic pathway of beta oxidation . It interacts with enzymes such as carnitine palmitoyltransferase 1 (CPT1), which converts this compound into nonadecanoylcarnitine, which gets transported into the mitochondrial matrix .

Transport and Distribution

This compound is transported into the mitochondria after its formation in the cytosol . This transport requires carnitine palmitoyltransferase 1 (CPT1), which converts this compound into nonadecanoylcarnitine .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where it is involved in the process of beta oxidation .

生物活性

Nonadecanoyl-coenzyme A (Nonadecanoyl-CoA) is a crucial derivative of coenzyme A, playing significant roles in various biochemical pathways, particularly in fatty acid metabolism. This article explores its biological activity, mechanisms of action, and implications in cellular functions and pathology.

Overview of Coenzyme A

Coenzyme A (CoA) serves as a vital cofactor in numerous biochemical processes, including the synthesis and oxidation of fatty acids, the citric acid cycle, and post-translational modifications of proteins. It exists in different acylated forms, with Nonadecanoyl-CoA being one of them. The general structure of CoA includes a pantothenic acid moiety, a cysteamine unit, and an adenosine diphosphate (ADP) component, which together facilitate its diverse biological roles .

Biological Activity of Nonadecanoyl-CoA

1. Fatty Acid Metabolism

Nonadecanoyl-CoA is involved in the metabolism of long-chain fatty acids. It acts as an acyl group carrier, facilitating the transport of fatty acids into mitochondria for β-oxidation. This process is essential for energy production and the generation of metabolic intermediates . The acyl-CoA derivatives are critical in both catabolic (energy-producing) and anabolic (biosynthetic) pathways.

2. Inhibition of Enzymatic Activity

Research indicates that Nonadecanoyl-CoA can inhibit the activity of stearoyl-CoA desaturase (SCD), an enzyme that introduces double bonds into saturated fatty acids. This inhibition can modulate lipid profiles within cells, impacting membrane fluidity and signaling pathways .

3. Protein Modifications

Nonadecanoyl-CoA participates in post-translational modifications such as acylation, affecting protein function and stability. The acylation process can alter protein interactions and localization within cells, thereby influencing various metabolic pathways .

The mechanisms through which Nonadecanoyl-CoA exerts its biological effects include:

- Acylation : The transfer of nonadecanoyl groups to specific lysine residues on proteins can regulate their activity and interaction with other cellular components.

- Inhibition : By inhibiting key enzymes like SCD, Nonadecanoyl-CoA can shift metabolic pathways towards different lipid profiles.

- Energy Regulation : It plays a role in maintaining energy homeostasis by regulating fatty acid oxidation rates based on cellular energy demands .

Case Studies

Several studies have highlighted the importance of Nonadecanoyl-CoA in metabolic regulation:

- Study on Lipid Metabolism : A study demonstrated that increased levels of Nonadecanoyl-CoA correlate with reduced SCD activity in human adipocytes, leading to altered lipid composition and potential implications for obesity management .

- Cancer Research : Research has shown that dysregulation of acyl-CoA levels, including Nonadecanoyl-CoA, is associated with tumorigenesis. Elevated levels have been linked to enhanced cell proliferation and survival in certain cancer types .

Tables of Key Findings

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Fatty Acid Metabolism | Acyl group carrier for mitochondrial transport | Energy production |

| Enzyme Inhibition | Inhibits SCD activity | Modulates lipid profiles |

| Protein Acylation | Alters protein function and interactions | Impacts metabolic pathways |

| Cancer Association | Dysregulated levels linked to tumorigenesis | Potential therapeutic targets |

属性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(49)68-24-23-42-30(48)21-22-43-38(52)35(51)40(2,3)26-61-67(58,59)64-66(56,57)60-25-29-34(63-65(53,54)55)33(50)39(62-29)47-28-46-32-36(41)44-27-45-37(32)47/h27-29,33-35,39,50-51H,4-26H2,1-3H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t29-,33-,34-,35+,39-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJZGRUJMWKAJF-ZOUGCNRJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H72N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725130 | |

| Record name | S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25045-61-8 | |

| Record name | S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。